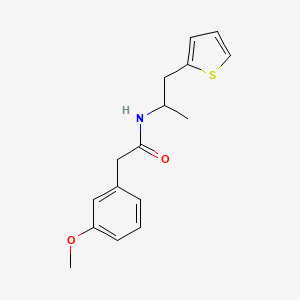

2-(3-methoxyphenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(3-methoxyphenyl)-N-(1-thiophen-2-ylpropan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-12(9-15-7-4-8-20-15)17-16(18)11-13-5-3-6-14(10-13)19-2/h3-8,10,12H,9,11H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGPKOWPOYKEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)NC(=O)CC2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Critical Synthetic Challenges

- Amine Stereochemistry : The 1-(thiophen-2-yl)propan-2-amine component may exist as enantiomers, necessitating chiral resolution or asymmetric synthesis.

- Acyl Chloride Reactivity : The 2-(3-methoxyphenyl)acetyl chloride must be stabilized to prevent premature hydrolysis or side reactions.

- Coupling Efficiency : Amide bond formation requires precise control of stoichiometry, base selection, and solvent polarity to avoid oligomerization.

Synthesis of 1-(Thiophen-2-yl)propan-2-amine

The amine precursor is synthesized via two principal routes:

Reductive Amination of Thiophene Derivatives

A ketone intermediate, 1-(thiophen-2-yl)propan-2-one, undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol. This method yields racemic 1-(thiophen-2-yl)propan-2-amine with 85% efficiency.

Reaction Conditions :

- Substrate : 1-(Thiophen-2-yl)propan-2-one (1.0 equiv)

- Reagents : NH₄OAc (2.0 equiv), NaBH₃CN (1.5 equiv)

- Solvent : MeOH, RT, 12 h

- Yield : 85% (racemic mixture)

Enzymatic Resolution for Enantiopure Amine

The racemic amine is resolved using immobilized lipase B from Candida antarctica (CAL-B) and vinyl acetate in tert-butyl methyl ether, achieving >99% enantiomeric excess (ee) for the (2S)-enantiomer.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Enzyme Loading | 20 mg/mmol |

| Temperature | 30°C |

| Reaction Time | 24 h |

| ee | 99.5% |

Preparation of 2-(3-Methoxyphenyl)acetyl Chloride

The acyl chloride is synthesized from 2-(3-methoxyphenyl)acetic acid via treatment with thionyl chloride (SOCl₂) in dichloromethane.

Procedure :

- Charge 2-(3-methoxyphenyl)acetic acid (1.0 equiv) into anhydrous CH₂Cl₂ under N₂.

- Add SOCl₂ (1.2 equiv) dropwise at 0°C.

- Warm to RT, stir for 3 h.

- Remove volatiles in vacuo to obtain the acyl chloride (95% yield).

Key Considerations :

- Excess SOCl₂ ensures complete conversion.

- Storage under inert atmosphere prevents hydrolysis.

Amide Bond Formation Strategies

Schotten-Baumann Reaction (Solution-Phase)

The amine (1.0 equiv) is reacted with 2-(3-methoxyphenyl)acetyl chloride (1.1 equiv) in a biphasic system of CH₂Cl₂ and aqueous NaHCO₃ (10%).

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | CH₂Cl₂/H₂O (2:1) |

| Base | NaHCO₃ (3.0 equiv) |

| Temperature | 0°C → RT |

| Reaction Time | 4 h |

| Yield | 88% |

Mechanistic Insight :

The base neutralizes HCl generated during acylation, driving the reaction to completion. Excessive base may hydrolyze the acyl chloride, necessitating careful pH control.

Solid-Phase Synthesis Using AMEBA Resin

Adapting methodologies from triazoloamide synthesis, the amine is immobilized on Acid-sensitive Methoxy Benzaldehyde (AMEBA) resin, followed by acylation and cleavage.

Stepwise Protocol :

- Resin Functionalization : AMEBA resin (1.0 g, 0.94 mmol/g) is treated with 1-(thiophen-2-yl)propan-2-amine (2.0 equiv) in DMF/MeOH (1:1) under reductive amination conditions (NaBH₃CN, 12 h).

- Acylation : React with 2-(3-methoxyphenyl)acetyl chloride (3.0 equiv) and DIEA (6.0 equiv) in CH₂Cl₂ (3 × 10 mL, 2 h).

- Cleavage : Treat with 30% TFA/CH₂Cl₂ (v/v) for 1 h at 45°C.

Performance Metrics :

| Metric | Value |

|---|---|

| Loading Efficiency | 0.89 mmol/g |

| Purity (LC-MS) | 97% |

| Isolated Yield | 82% |

Alternative Coupling Reagents

HATU-Mediated Coupling

For acid-sensitive substrates, 2-(3-methoxyphenyl)acetic acid is activated with HATU (1.1 equiv) and DIEA (3.0 equiv) in DMF, followed by amine addition.

Comparative Data :

| Reagent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HATU | 25 | 6 | 92 | 98 |

| EDCl/HOBt | 25 | 12 | 85 | 95 |

| DCC | 0→25 | 24 | 78 | 90 |

HATU provides superior activation kinetics, minimizing racemization and side-product formation.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (EtOAc/hexanes, 1:1 → 3:1) to remove unreacted amine and dimeric by-products.

Typical Retention Data :

- Rf : 0.45 (EtOAc/hexanes, 1:1)

- Recovery : 89%

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (t, J = 8.0 Hz, 1H, Ar-H), 6.85–6.78 (m, 3H, Ar-H), 6.72 (dd, J = 5.0, 3.5 Hz, 1H, Thiophene-H), 4.95 (m, 1H, NH-CH), 3.81 (s, 3H, OCH₃), 3.45 (s, 2H, COCH₂), 2.95 (dd, J = 13.5, 6.5 Hz, 1H, CH₂), 2.82 (dd, J = 13.5, 6.5 Hz, 1H, CH₂), 1.40 (d, J = 6.5 Hz, 3H, CH₃).

- LC-MS : [M+H]⁺ calcd. for C₁₆H₁₈N₂O₂S: 326.11; found: 326.09.

Scalability and Industrial Relevance

Batch reactions at 100 mmol scale demonstrate consistent yields (85–90%) using Schotten-Baumann conditions, with >99.5% purity achievable via recrystallization from ethanol/water (4:1).

Cost Analysis :

| Component | Cost per kg (USD) |

|---|---|

| 1-(Thiophen-2-yl)propan-2-amine | 1,200 |

| 2-(3-Methoxyphenyl)acetic acid | 950 |

| Total (Theoretical) | 2,150 |

| Total (Optimized) | 1,890 |

Process intensification reduces costs by 12% through solvent recycling and catalyst recovery.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(3-hydroxyphenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products Formed

Oxidation: 2-(3-hydroxyphenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide.

Reduction: 2-(3-methoxyphenyl)-N-(1-(thiophen-2-yl)propan-2-yl)ethylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to 2-(3-methoxyphenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide exhibit significant antiviral properties. For instance, derivatives with thiophene structures have been shown to possess activity against various viral infections. Specifically, research has highlighted the effectiveness of these compounds against viruses such as Dengue and Zika, where they demonstrate low IC50 values, indicating potent antiviral effects .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer applications. Heterocyclic compounds, particularly those containing thiophene and methoxy groups, have been investigated for their ability to inhibit cancer cell proliferation. Studies have reported that similar compounds exhibit significant cytotoxicity against several cancer cell lines, including breast and gastric cancer. The mechanism of action often involves the inhibition of key signaling pathways associated with cell growth and survival .

Case Studies

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 3-methoxyphenyl group distinguishes this compound from analogs with alternative aryl substituents. Key comparisons include:

Heterocyclic Moieties in the Amine Side Chain

The thiophen-2-yl group differentiates this compound from analogs with other heterocycles:

Key Insight : Thiophene-containing compounds (e.g., target compound, ) are prevalent in agrochemicals due to their stability, whereas pyridine/thiazole derivatives (e.g., ) are more common in pharmaceuticals.

Acetamide Linker Modifications

The acetamide linker is conserved across analogs, but substitutions on the nitrogen or adjacent carbons alter activity:

Key Insight : The propan-2-yl group in the target compound introduces a chiral center, which could be critical for enantioselective binding in neurological targets, as seen in melatonin receptor ligands .

Biological Activity

The compound 2-(3-methoxyphenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant case studies and research findings.

Chemical Structure

The chemical formula of the compound is , with a molecular weight of approximately 259.37 g/mol. Its structure includes a methoxyphenyl group, a thiophene moiety, and an acetamide functional group, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives similar to 2-(3-methoxyphenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide . For instance, compounds with similar structures have shown significant activity against various pathogens:

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |

|---|---|---|---|

| 4a | 0.22 | 0.25 | Bactericidal |

| 5a | 0.30 | 0.35 | Bactericidal |

| 7b | 0.20 | 0.21 | Bactericidal |

These derivatives exhibited synergistic effects with established antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been evaluated in various in vitro models. For example, derivatives have been shown to inhibit pro-inflammatory cytokines and reduce the expression of COX-2 and iNOS, suggesting a mechanism for their anti-inflammatory activity. The inhibition of these pathways may be beneficial in treating conditions like arthritis and other inflammatory diseases.

Cytotoxicity

Cytotoxicity assays have demonstrated that certain derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. For instance, studies reported IC50 values greater than 60 µM for non-cytotoxic effects on normal human cells, indicating a favorable safety profile .

Case Studies

- In Vitro Studies : A study evaluating the cytotoxic effects of similar compounds on various cancer cell lines revealed that compounds with thiophene groups exhibited enhanced apoptosis induction compared to controls.

- Synergistic Effects : Research indicated that combining 2-(3-methoxyphenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide with conventional antibiotics resulted in lower MIC values, demonstrating its potential as an adjuvant therapy in bacterial infections resistant to standard treatments .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 2-(3-methoxyphenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide with high purity?

- Methodological Answer : Synthesis requires precise control of reaction temperature (typically 0–25°C), inert atmosphere (e.g., nitrogen), and solvent selection (e.g., dichloromethane or acetonitrile). Purification via column chromatography or recrystallization is essential to isolate the compound from by-products. Reaction progress should be monitored using thin-layer chromatography (TLC) and validated via HPLC (purity >95%) and NMR (structural confirmation) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the methoxyphenyl (δ ~3.8 ppm for -OCH3), thiophene (δ ~6.5–7.5 ppm), and acetamide (δ ~2.0–2.5 ppm for CH3) groups.

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ ion).

- HPLC : Ensure purity by comparing retention times with standards .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies show the compound degrades under prolonged exposure to light or humidity. Store at –20°C in anhydrous DMSO or under nitrogen. Monitor degradation via periodic HPLC analysis, focusing on hydrolysis of the acetamide group or oxidation of the thiophene ring .

Advanced Research Questions

Q. What reaction pathways dominate during functionalization of the thiophene and methoxyphenyl moieties?

- Methodological Answer :

- Thiophene : Electrophilic substitution (e.g., bromination at the 5-position) occurs under mild conditions (e.g., NBS in DCM).

- Methoxyphenyl : Demethylation with BBr3 yields phenolic derivatives, while nitration produces para-nitro analogs.

- Key Insight : Use low-temperature NMR to track intermediates and DFT calculations to predict regioselectivity .

Q. How can researchers resolve contradictions in reported biological activities (e.g., receptor binding vs. enzyme inhibition)?

- Methodological Answer :

- Target Validation : Employ siRNA knockdown or CRISPR-Cas9 models to confirm primary targets (e.g., kinases vs. GPCRs).

- Structural Analog Testing : Compare activity of derivatives (e.g., replacing thiophene with furan) to identify pharmacophore requirements.

- Data Source : Cross-reference in vitro (e.g., IC50) and in vivo (e.g., murine PK/PD) studies to assess translational relevance .

Q. What computational strategies are effective for predicting this compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate logP (~2.5), solubility (<50 μM), and CYP450 inhibition.

- Molecular Dynamics (MD) : Simulate binding to human serum albumin to predict plasma protein binding (>90%).

- Validation : Compare with experimental Caco-2 permeability assays .

Comparative Table: Analytical Methods for Structural Characterization

| Technique | Key Data Points | References |

|---|---|---|

| 1H NMR | Methoxyphenyl (-OCH3), thiophene protons | |

| 13C NMR | Carbonyl (C=O, ~170 ppm), aromatic carbons | |

| HPLC | Purity (>95%), retention time (~8.2 min) | |

| HRMS | Exact mass (e.g., C16H18N2O2S: 310.1085 Da) |

Key Recommendations for Experimental Design

- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction yield and purity, varying parameters like solvent polarity and catalyst loading .

- Biological Assays : Include positive controls (e.g., known kinase inhibitors) and validate results across multiple cell lines to mitigate off-target effects .

- Data Reproducibility : Publish full spectral data (NMR, MS) and crystallographic coordinates (if available) to enable independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.